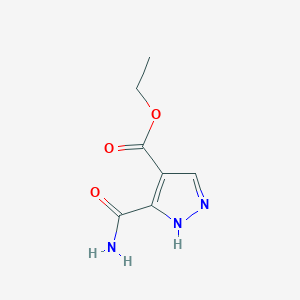

ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-2-13-7(12)4-3-9-10-5(4)6(8)11/h3H,2H2,1H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQVOEBNOQUEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by cyclization and subsequent carbamoylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Pyrazole-4-carboxylic acid derivatives.

Reduction: Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects. The compound can also interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-4-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylate Derivatives

Key Comparisons:

Sulfamoyl and aryl substituents (e.g., in CAS 1238281-89-4) increase molecular weight and steric bulk, which may reduce membrane permeability but enhance target specificity .

Biological Activity Implications: The 3-chloro substituent in ethyl 3-chloro-5-amino-1H-pyrazole-4-carboxylate (CAS 1380351-61-0) adds electronegativity, likely influencing antimicrobial activity by interacting with bacterial enzymes . 1-Cyclohexyl substitution (CAS 21253-62-3) enhances lipophilicity, favoring blood-brain barrier penetration for CNS drug candidates .

Structural Similarity vs. Functional Divergence: Despite high similarity scores (e.g., 0.91 for ethyl 5-amino-1H-pyrazole-4-carboxylate ), minor substituent changes drastically alter bioactivity. For instance, replacing carbamoyl with sulfamoyl introduces sulfonamide functionality, a common motif in carbonic anhydrase inhibitors .

Table 2: Hydrogen-Bonding Profiles

| Compound | Hydrogen-Bond Donors | Hydrogen-Bond Acceptors |

|---|---|---|

| Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate | 2 (NH₂) | 3 (ester O, carbonyl O) |

| Ethyl 5-amino-1H-pyrazole-4-carboxylate | 1 (NH₂) | 2 (ester O) |

| Ethyl 3-chloro-5-amino-1H-pyrazole-4-carboxylate | 1 (NH₂) | 2 (ester O) |

Notes

- Structural Analysis : Crystallographic tools like SHELX and SIR97 are critical for resolving hydrogen-bonding networks and confirming substituent orientations in these compounds.

- Similarity Metrics : Computational methods for assessing compound similarity (e.g., Tanimoto coefficients) must account for both topological and functional differences to avoid misleading conclusions in drug discovery .

- Synthetic Utility : Most analogs are synthesized via nucleophilic substitution or cyclocondensation reactions, with the ester group at position 4 serving as a handle for further derivatization .

Biological Activity

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate features a pyrazole ring, which is known for its pharmacological potential. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate precursors under specific conditions. The compound's structure allows for various modifications that can enhance its biological properties.

The biological activity of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate is largely attributed to its interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, influencing pathways related to inflammation, cancer proliferation, and microbial resistance. The precise mechanisms remain an area of active research.

Antimicrobial Properties

Research indicates that ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition at 100 µg/mL | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective at higher concentrations |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammatory markers in vitro and in vivo, indicating a mechanism that might involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate has been evaluated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cell lines, likely through the modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on modified pyrazole derivatives demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria compared to traditional treatments. The results indicated that structural modifications can significantly impact efficacy, suggesting further investigation into derivatives of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate could yield potent antimicrobial agents .

- Anti-inflammatory Research : In a controlled experiment evaluating the anti-inflammatory effects of various pyrazole derivatives, ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate was found to significantly reduce edema in animal models, highlighting its potential therapeutic applications in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives that also exhibit biological activity:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 5-Amino-1H-pyrazolo[4,3-b]pyridine | Antiviral, anticancer | Similar pyrazole core |

| Pyrazolo[1,5-a]pyrimidine | Diverse pharmacological properties | Known for anti-inflammatory effects |

These comparisons underscore the unique structural features of ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate that may contribute to its distinct biological activities.

Q & A

Q. What are the standard synthetic routes for ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives, followed by hydrolysis or functionalization. demonstrates a similar approach for synthesizing 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate undergoes cyclocondensation with phenylhydrazine and DMF-DMA . Key steps include:

- Cyclocondensation : Formation of the pyrazole ring under reflux conditions.

- Functionalization : Introduction of carbamoyl groups via nucleophilic substitution or coupling reactions.

- Purification : Column chromatography or recrystallization for isolating the product.

Q. How is ethyl 5-carbamoyl-1H-pyrazole-4-carboxylate characterized experimentally?

Standard characterization methods include:

- Spectroscopy : ¹H-NMR and IR to confirm functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹).

- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z ~241.25 for the parent ion).

- Elemental Analysis : To confirm purity (>95%). highlights the use of IR and NMR for pyrazole-4-carboxylate derivatives, with spectral data cross-referenced against computational predictions .

Q. What are the common challenges in crystallizing pyrazole derivatives, and how are they addressed?

Pyrazole derivatives often exhibit polymorphism or form hydrates. Strategies include:

- Solvent Screening : Testing polar (e.g., ethanol) vs. non-polar solvents (e.g., hexane).

- Slow Evaporation : To promote crystal growth.

- Hydrogen Bond Analysis : Tools like Mercury CSD ( ) can predict packing motifs based on hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

Discrepancies between experimental and theoretical spectra (e.g., unexpected shifts in ¹H-NMR) may arise from solvent effects or tautomerism. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model solvent interactions and predict tautomeric equilibria. combined experimental IR/NMR with DFT to validate the structure of a pyrazole-carboxylic acid derivative .

Q. What strategies optimize reaction yields in pyrazole functionalization?

Yield optimization involves:

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts for carbamoylation.

- Temperature Control : Lower temperatures reduce side reactions (e.g., ester hydrolysis).

- Reagent Stoichiometry : Excess carbamoyl chloride (1.2–1.5 eq.) ensures complete substitution. outlines a method for synthesizing ethyl 5-amino-1-tosyl-pyrazole-4-carboxylate with optimized molar ratios of reagents .

Q. How do hydrogen-bonding networks influence the bioactivity of pyrazole-carboxylates?

Hydrogen bonding affects solubility, membrane permeability, and target binding. Graph set analysis ( ) can classify interactions (e.g., intramolecular vs. intermolecular), while molecular docking studies correlate these patterns with pharmacological activity. For example, anti-inflammatory pyrazole derivatives in showed enhanced activity when carboxylate groups formed stable hydrogen bonds with target enzymes .

Methodological Recommendations

- Contradiction Analysis : If X-ray data conflicts with spectroscopic results (e.g., unexpected bond lengths), use multi-temperature crystallography () or DFT geometry optimization .

- Bioassay Design : For pharmacological testing, follow ’s protocol: in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) paired with in vivo rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.